ETHYL 2-(2-ETHOXY-6-IODO-4-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETATE
Overview
Description
ETHYL 2-(2-ETHOXY-6-IODO-4-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETATE is a complex organic compound with the molecular formula C19H21IN2O4 This compound features a phenoxyacetate ester structure with various functional groups, including an ethoxy group, an iodine atom, and a phenylhydrazono group
Scientific Research Applications
ETHYL 2-(2-ETHOXY-6-IODO-4-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-ETHOXY-6-IODO-4-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxyacetate Backbone: The initial step involves the formation of the phenoxyacetate backbone through the reaction of phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Introduction of the Iodine Atom: The next step involves the iodination of the phenoxyacetate intermediate using iodine and a suitable oxidizing agent like hydrogen peroxide.
Formation of the Phenylhydrazono Group: The final step involves the condensation of the iodinated phenoxyacetate with phenylhydrazine under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-ETHOXY-6-IODO-4-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylhydrazono group, leading to the formation of azo compounds.
Reduction: Reduction reactions can target the iodine atom, converting it to a less reactive form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Deiodinated derivatives.
Substitution: Various substituted phenoxyacetate derivatives.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-ETHOXY-6-IODO-4-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The phenylhydrazono group can interact with enzymes and proteins, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, affecting the compound’s binding affinity to its targets. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
ETHYL 2-(2-ETHOXY-6-IODO-4-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETATE can be compared with similar compounds such as:
ETHYL 2-(2-ETHOXY-6-IODO-4-{[(Z)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETATE: Differing in the configuration of the phenylhydrazono group.
ETHYL 2-(2-ETHOXY-6-IODO-4-{[(E)-2-METHYLHYDRAZONO]METHYL}PHENOXY)ACETATE: Differing in the substitution pattern on the phenylhydrazono group.
ETHYL 2-(2-ETHOXY-6-IODO-4-{[(E)-2-THIENYLHYDRAZONO]METHYL}PHENOXY)ACETATE: Differing in the aromatic ring attached to the hydrazono group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-ethoxy-6-iodo-4-[(E)-(phenylhydrazinylidene)methyl]phenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O4/c1-3-24-17-11-14(12-21-22-15-8-6-5-7-9-15)10-16(20)19(17)26-13-18(23)25-4-2/h5-12,22H,3-4,13H2,1-2H3/b21-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETRSCOEINAKRK-CIAFOILYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=CC=C2)I)OCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=CC=CC=C2)I)OCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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